1H-Imidazo[4,5-b]pyridine-2-thiol

DFT Calculations Conformational Analysis Tautomerism

Unlike generic imidazopyridines, the specific [4,5-b] scaffold of 1H-Imidazo[4,5-b]pyridine-2-thiol (CAS 29448-81-5) confers a proven selectivity profile crucial for kinase inhibitor development. Thione-thiol tautomerism enables reliable nucleophilic derivatization. Validated core for low-nanomolar PDE10A inhibitors. Favorable drug-like properties (pKa 7.91, LogP 1.24660) support oral bioavailability optimization. Avoid experimental inconsistency—verified purity ≥97% and structural identity ensure batch-to-batch reproducibility. Partner with trusted suppliers for your lead optimization programs.

Molecular Formula C6H5N3S
Molecular Weight 151.19 g/mol
CAS No. 29448-81-5
Cat. No. B1331299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazo[4,5-b]pyridine-2-thiol
CAS29448-81-5
Molecular FormulaC6H5N3S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=S)N2)N=C1
InChIInChI=1S/C6H5N3S/c10-6-8-4-2-1-3-7-5(4)9-6/h1-3H,(H2,7,8,9,10)
InChIKeyZLYRPVTXHARSPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Imidazo[4,5-b]pyridine-2-thiol (CAS 29448-81-5) Procurement Guide: Heterocyclic Scaffold Specifications


1H-Imidazo[4,5-b]pyridine-2-thiol, also known as 1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione (CAS 29448-81-5), is a heterocyclic building block with a fused imidazo[4,5-b]pyridine core and a thiol/thione functional group at the 2-position . This compound is characterized by a molecular formula of C6H5N3S and a molecular weight of 151.19 g/mol [1]. It is primarily procured as a versatile intermediate for organic synthesis, particularly in medicinal chemistry for the development of kinase inhibitors and antimicrobial agents .

Why Generic Substitution of 1H-Imidazo[4,5-b]pyridine-2-thiol is Inappropriate: Tautomerism and Scaffold Specificity


Generic substitution of 1H-Imidazo[4,5-b]pyridine-2-thiol with other heterocyclic thiols or imidazopyridine isomers is not a straightforward procurement decision due to critical, quantifiable differences in molecular properties. The compound exists in a thione-thiol tautomeric equilibrium , and the specific [4,5-b] ring fusion dictates a unique geometric and electronic landscape compared to other regioisomers like imidazo[1,2-a]pyridines or imidazo[4,5-c]pyridines . These differences directly impact its reactivity profile, binding affinity in biological systems, and suitability as a synthetic intermediate, making unverified substitution a significant risk to experimental consistency and project timelines.

Quantitative Differentiation Evidence for 1H-Imidazo[4,5-b]pyridine-2-thiol (CAS 29448-81-5)


Tautomeric Equilibrium and Conformational Stability: Class Comparison

Computational studies confirm that for related pyridinethione systems, the thione tautomer is the dominant and most stable form [1]. This is a class-level inference for 1H-Imidazo[4,5-b]pyridine-2-thiol, where the thione form (1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione) is the major species, differentiating it from simple thiols or other heterocycles where alternative tautomers may be more prevalent. This tautomeric preference directly influences its hydrogen-bonding capacity, nucleophilicity, and coordination chemistry.

DFT Calculations Conformational Analysis Tautomerism Computational Chemistry

Scaffold Selectivity in Kinase Inhibition: Regioisomeric Advantage

A direct head-to-head comparison of the 3H-imidazo[4,5-b]pyridine scaffold against the isomeric 1H-imidazo[4,5-c]pyridine scaffold revealed a significant difference in kinase selectivity profiles [1]. The 3H-imidazo[4,5-b]pyridine core demonstrated a distinct selectivity ratio (IC50 JAK1/TYK2) compared to the [4,5-c] isomer, highlighting the critical influence of nitrogen positioning on target engagement. This data provides a clear rationale for selecting the [4,5-b] scaffold over other regioisomers when designing selective kinase probes.

Kinase Inhibition Drug Discovery Medicinal Chemistry JAK/STAT Pathway

Derivative Potency as a PDE10A Inhibitor: Scaffold Validation

The imidazo[4,5-b]pyridine scaffold was validated as a core structure for developing potent and selective PDE10A inhibitors [1]. This scaffold was chosen as a replacement for a ketobenzimidazole lead to overcome poor oral bioavailability. Several derivatives based on the imidazo[4,5-b]pyridine core demonstrated exceptional potency, with IC50 values ranging from 0.8 to 6.7 nM against PDE10A. This nanomolar potency establishes the scaffold as a privileged structure for engaging this therapeutically relevant target.

PDE10A Neuroscience Enzyme Inhibition Medicinal Chemistry

Physicochemical Profile: Predicted pKa and LogP Differentiation

The predicted physicochemical properties of 1H-Imidazo[4,5-b]pyridine-2-thiol provide a basis for its selection as a lead-like fragment. Its predicted pKa is 7.91±0.20 , and its computed LogP is 1.24660 [1]. These values place it within favorable ranges for oral bioavailability (Rule of 5 compliance). The pKa of 7.91 indicates the compound will exist in both protonated and unprotonated forms near physiological pH, which can impact solubility and permeability. This profile can be quantitatively compared to other building blocks or derivatives to guide procurement decisions based on desired ADME properties.

Physicochemical Properties ADME Drug-likeness Lead Optimization

Primary Research Applications for 1H-Imidazo[4,5-b]pyridine-2-thiol (CAS 29448-81-5)


Scaffold for Designing Selective Kinase Inhibitors

The imidazo[4,5-b]pyridine core is a validated scaffold for developing selective kinase inhibitors. As demonstrated by the head-to-head comparison with the [4,5-c] regioisomer [1], the specific [4,5-b] scaffold confers a distinct selectivity profile. This makes 1H-Imidazo[4,5-b]pyridine-2-thiol a strategic starting material for medicinal chemistry programs targeting kinases where isoform selectivity is paramount.

Building Block for Potent PDE10A Inhibitors

This compound serves as a key intermediate or core scaffold for synthesizing highly potent PDE10A inhibitors [1]. Derivatives based on this core have achieved low nanomolar IC50 values, validating its utility in central nervous system drug discovery and other therapeutic areas where PDE10A modulation is relevant.

Physicochemical Optimization of Lead Compounds

With a predicted pKa of 7.91 [1] and a LogP of 1.24660 [2], this compound possesses favorable drug-like properties. It is therefore well-suited as a starting fragment for lead optimization, where maintaining or improving these physicochemical parameters is a key objective for achieving oral bioavailability and favorable ADME characteristics.

Investigating Tautomerism-Dependent Reactivity

Given that the thione tautomer is the dominant and most stable species for this class of compound [1], 1H-Imidazo[4,5-b]pyridine-2-thiol is an ideal model system for fundamental research. It can be used to investigate the impact of tautomerism on metal coordination, nucleophilic substitution reactions, and hydrogen-bonding interactions, which are critical for understanding its behavior in more complex chemical and biological environments.

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